N-butylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-butylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.
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Biological Activity
N-butylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring with a butyl substituent and a carboxamide functional group. Its molecular formula is C₉H₁₄ClN₃O, with a molecular weight of approximately 203.68 g/mol. The presence of the piperidine structure is common in many biologically active compounds, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Studies suggest that it may modulate the activity of neurotransmitter systems involved in pain perception and cognitive functions. Specifically, it has been shown to:
- Inhibit Dopamine Reuptake : Analogous compounds have demonstrated properties as dopamine reuptake inhibitors, which can enhance dopaminergic signaling in the brain .
- Modulate Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its potential antidepressant effects.
- Anticonvulsant Activity : Research indicates that related piperidine derivatives exhibit anticonvulsant properties by antagonizing histamine H3 receptors, suggesting a potential application in seizure disorders .
Pharmacological Applications
- Analgesic Properties : this compound has been investigated for its analgesic effects in preclinical models. It may provide relief from pain through central mechanisms involving opioid receptors .
- Antimicrobial Activity : Some studies have reported antimicrobial effects against various bacterial strains, indicating potential use as an antibacterial agent.
- Anticonvulsant Effects : In animal models, certain derivatives have shown efficacy in reducing seizure frequency, highlighting their potential as anticonvulsants .
Case Studies
- Dopamine Reuptake Inhibition : A study demonstrated that derivatives of piperidine-4-carboxamide significantly inhibited dopamine reuptake in vitro, leading to increased dopamine levels in synaptic clefts, which could be beneficial for treating conditions like depression and ADHD .
- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific tests.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of N-butylpiperidine derivatives:
Properties
IUPAC Name |
N-butylpiperidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-2-3-6-12-10(13)9-4-7-11-8-5-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZISQOEYRPGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019851-94-5 | |
Record name | 4-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019851-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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